Cas no 618-84-8 (3-amino-5-nitro-benzoic acid)

3-amino-5-nitro-benzoic acid is a versatile organic compound with a unique chemical structure. It features a benzoic acid backbone, where the hydroxyl group is substituted with an amino group and a nitro group. This structure confers significant advantages, including enhanced solubility and reactivity, making it a valuable intermediate in various synthetic applications. Its distinct functional groups allow for a wide range of chemical transformations, facilitating the synthesis of diverse compounds.
3-amino-5-nitro-benzoic acid structure
3-amino-5-nitro-benzoic acid structure
商品名:3-amino-5-nitro-benzoic acid
CAS番号:618-84-8
MF:C7H6N2O4
メガワット:182.1335
MDL:MFCD00017025
CID:39005
PubChem ID:239342

3-amino-5-nitro-benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-5-nitrobenzoic acid
    • Benzoic acid, 3-amino-5-nitro-
    • 3-Amino-5-nitro-benzoesaeure
    • 3-amino-5-nitrobenzoic
    • 3-Amino-5-nitro-benzoic acid
    • 5-amino-3-nitrobenzoic acid
    • Benzoic acid,3-amino-5-nitro
    • 3-Amino-5-nitrobenzoicacid
    • NSC 44297
    • ZNVHAQRPXAQKRU-UHFFFAOYSA-N
    • NSC44297
    • 5-nitro-3-aminobenzoic acid
    • 3-nitro-5-aminobenzoic acid
    • Benzoic acid,3-amino-5-nitro-
    • ZERO/001510
    • STK366075
    • SBB001740
    • RP24301
    • AB01230
    • U
    • Z276142568
    • CS-0128390
    • SY031222
    • AC-24720
    • 3-amino-5-nitro-benzoate
    • MFCD00017025
    • SR-01000529129-1
    • FT-0615012
    • SCHEMBL91307
    • H10046
    • GS-3281
    • SR-01000529129
    • 618-84-8
    • NSC-44297
    • EN300-77888
    • AKOS000113523
    • A833466
    • DTXSID90286230
    • DTXCID10237380
    • DB-022246
    • ALBB-016132
    • AE-641/00128048
    • 3-amino-5-nitro-benzoic acid
    • MDL: MFCD00017025
    • インチ: 1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)
    • InChIKey: ZNVHAQRPXAQKRU-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1=C([H])C(=C([H])C(=C1[H])[N+](=O)[O-])N([H])[H])=O
    • BRN: 1457935

計算された属性

  • せいみつぶんしりょう: 182.03300
  • どういたいしつりょう: 182.033
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 109
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25℃)
  • 密度みつど: 1.5181 (rough estimate)
  • ゆうかいてん: 210-212°C
  • ふってん: 453.7 ℃ at 760 mmHg
  • フラッシュポイント: 228.2±25.9 °C
  • 屈折率: 1.5880 (estimate)
  • PSA: 109.14000
  • LogP: 1.97960

3-amino-5-nitro-benzoic acid セキュリティ情報

3-amino-5-nitro-benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12508-5g
3-Amino-5-nitrobenzoic acid, 98%
618-84-8 98%
5g
¥1037.00 2023-03-01
Enamine
EN300-77888-2.5g
3-amino-5-nitrobenzoic acid
618-84-8 95%
2.5g
$57.0 2024-05-22
Enamine
EN300-77888-0.1g
3-amino-5-nitrobenzoic acid
618-84-8 95%
0.1g
$19.0 2024-05-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0668-10G
3-amino-5-nitro-benzoic acid
618-84-8 97%
10g
¥ 330.00 2023-03-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0668-100G
3-amino-5-nitro-benzoic acid
618-84-8 97%
100g
¥ 1,716.00 2023-03-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A171209-5g
3-amino-5-nitro-benzoic acid
618-84-8 98%
5g
¥479.90 2023-09-04
eNovation Chemicals LLC
Y1298020-25G
3-amino-5-nitro-benzoic acid
618-84-8 97%
25g
$115 2024-07-21
Enamine
EN300-77888-0.5g
3-amino-5-nitrobenzoic acid
618-84-8 95%
0.5g
$21.0 2024-05-22
Fluorochem
021284-5g
3-Amino-5-nitrobenzoic acid
618-84-8 98%
5g
£76.00 2022-03-01
TRC
A619025-5g
3-Amino-5-nitrobenzoic Acid
618-84-8
5g
$ 145.00 2022-05-31

3-amino-5-nitro-benzoic acid 合成方法

3-amino-5-nitro-benzoic acid 関連文献

3-amino-5-nitro-benzoic acidに関する追加情報

Professional Introduction to 3-amino-5-nitro-benzoic acid (CAS No: 618-84-8)

3-amino-5-nitro-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 618-84-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features both amino and nitro functional groups, which make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique arrangement of these substituents imparts distinct chemical properties, enabling its utility in multiple synthetic pathways and applications.

The structural configuration of 3-amino-5-nitro-benzoic acid contributes to its reactivity, making it a valuable building block in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups near each other creates a region rich in functional diversity. This characteristic has been exploited in the development of novel therapeutic agents, particularly in the realm of antimicrobial and anti-inflammatory drugs. Recent studies have highlighted its role as a precursor in the synthesis of heterocyclic compounds, which are increasingly recognized for their biological activity.

In the context of modern drug discovery, 3-amino-5-nitro-benzoic acid has been integrated into multi-step synthetic routes to produce complex molecules with enhanced pharmacological properties. Researchers have leveraged its framework to develop derivatives with improved solubility, bioavailability, and target specificity. For instance, modifications at the nitro and amino positions have led to compounds exhibiting potent inhibitory effects on certain enzymes and receptors implicated in metabolic disorders. These advancements underscore the compound's importance as a scaffold for innovative drug design.

One notable application of 3-amino-5-nitro-benzoic acid is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic and amino groups facilitate coordination with transition metals, forming stable complexes with potential applications in catalysis, gas storage, and sensing technologies. Recent publications have demonstrated its use in constructing MOFs with tailored porosity for selective adsorption and separation processes. This interdisciplinary application highlights the compound's versatility beyond traditional pharmaceutical uses.

The chemical reactivity of 3-amino-5-nitro-benzoic acid also makes it a valuable tool in organic synthesis methodologies. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups at specific positions on the benzene ring. This property has been utilized in constructing biaryl structures, which are prevalent motifs in many biologically active compounds. The compound's role as a key intermediate has been further validated by its incorporation into synthetic strategies for natural product analogs, showcasing its broad utility in synthetic organic chemistry.

From an industrial perspective, the production of 3-amino-5-nitro-benzoic acid adheres to stringent quality control measures to ensure consistency and purity for research and commercial applications. Advances in green chemistry have also influenced its synthesis, with efforts focused on optimizing yield while minimizing environmental impact. Continuous flow chemistry techniques have been explored as an alternative to traditional batch processing, offering improved efficiency and scalability. These innovations reflect the ongoing commitment to sustainable practices within the chemical industry.

The pharmacological relevance of 3-amino-5-nitro-benzoic acid continues to be explored through preclinical and clinical studies. Its derivatives have shown promise as intermediates for drugs targeting neurological disorders, where precise molecular modifications can modulate receptor interactions. Additionally, its incorporation into prodrug formulations has enhanced delivery systems for poorly soluble therapeutics. Such developments highlight the compound's enduring significance in addressing unmet medical needs.

In summary, 3-amino-5-nitro-benzoic acid (CAS No: 618-84-8) stands as a cornerstone in pharmaceutical and materials chemistry due to its structural versatility and functional utility. Its role as a synthetic intermediate has enabled breakthroughs across multiple disciplines, from drug development to advanced materials science. As research progresses, further applications and innovations leveraging this compound are expected to emerge, reinforcing its importance in modern chemical science.

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Amadis Chemical Company Limited
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